Stereochemical Differentiation: L-Enantiomer (CAS 37736-82-6) vs. D-Enantiomer (CAS 127095-92-5)
The L-enantiomer (CAS 37736-82-6) and D-enantiomer (CAS 127095-92-5) exhibit opposite optical rotations and melting points, confirming distinct stereochemical identity. The L-form shows a specific optical rotation of [α]D20 = -17.50° ± 1.5° (c=1 in MeOH) , while the D-form shows [α]D20 = +15.1° (c=2% AcOH) . Melting points differ: 75-84°C for the L-form versus 64-67°C for the D-form .
| Evidence Dimension | Stereochemical Purity (Optical Rotation) |
|---|---|
| Target Compound Data | [α]D20 = -17.50° ± 1.5° (c=1 in MeOH) |
| Comparator Or Baseline | Boc-D-cyclohexylalanine (CAS 127095-92-5): [α]D20 = +15.1° (c=2% AcOH) |
| Quantified Difference | Opposite sign of rotation; magnitude differs by ~2.4° under different solvent conditions. |
| Conditions | Polarimetry; MeOH for L-enantiomer, AcOH for D-enantiomer. |
Why This Matters
Selection of the correct enantiomer is critical for synthesizing peptides with defined stereochemistry and biological activity; the L-enantiomer is the standard for incorporating natural L-amino acid analogs.
